molecular formula C7H10O B14519992 2-[(E)-prop-1-enyl]cyclobutan-1-one CAS No. 63049-06-9

2-[(E)-prop-1-enyl]cyclobutan-1-one

Cat. No.: B14519992
CAS No.: 63049-06-9
M. Wt: 110.15 g/mol
InChI Key: XCKPQVJBFYAXEQ-NSCUHMNNSA-N
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Description

2-[(E)-prop-1-enyl]cyclobutan-1-one (C7H10O) is a specialized cyclobutane derivative that serves as a valuable synthetic intermediate in organic chemistry research and drug discovery. This compound features a strained four-membered cyclobutanone ring system conjugated with an (E)-prop-1-enyl substituent, creating a versatile molecular scaffold for various chemical transformations. The stereospecific (E)-configuration of the propenyl group at the 2-position of the cyclobutanone ring influences both the compound's reactivity and its three-dimensional structure, making it particularly useful for studying structure-activity relationships in medicinal chemistry programs . In pharmaceutical research, this compound functions as a key building block for the synthesis of more complex cyclic compounds . Its molecular architecture, containing both a ketone functionality and an alkene group, allows for diverse chemical modifications including nucleophilic additions to the carbonyl group, cycloadditions utilizing the strained ring system, and further functionalization of the propenyl chain. These properties make it particularly valuable for creating molecular frameworks found in biologically active compounds . The compound's structural features are being investigated for developing agrochemicals and other specialty chemicals that leverage the unique properties of cyclobutane-containing compounds . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound using appropriate safety precautions, including wearing suitable protective equipment and working in a well-ventilated environment. For complete handling, storage, and safety information, please refer to the material safety data sheet provided with the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63049-06-9

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]cyclobutan-1-one

InChI

InChI=1S/C7H10O/c1-2-3-6-4-5-7(6)8/h2-3,6H,4-5H2,1H3/b3-2+

InChI Key

XCKPQVJBFYAXEQ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1CCC1=O

Canonical SMILES

CC=CC1CCC1=O

Origin of Product

United States

Synthetic Methodologies for 2 E Prop 1 Enyl Cyclobutan 1 One and Its Structural Analogues

Approaches to the Cyclobutanone (B123998) Core Formation

The construction of the strained four-membered ring of cyclobutanone presents a unique synthetic challenge. Chemists have developed several powerful methods to achieve this, broadly categorized into cycloaddition reactions and ring expansion strategies.

[2+2] Cycloaddition Strategies for Cyclobutanones

The [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane (B1203170) rings. nih.gov This approach involves the reaction of two two-atom components to form a four-membered ring. Various modes of activation, including light, and the use of specific reactive intermediates like ketenes and keteniminium salts, have been employed to facilitate these otherwise thermally forbidden reactions. pku.edu.cnwikipedia.org

Photochemical [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings. acs.org This reaction typically involves the irradiation of an alkene, which promotes it to an excited state, followed by its reaction with another ground-state alkene to form the cyclobutane ring. nih.govacs.org The reaction can proceed through either a concerted or a stepwise mechanism involving a 1,4-diradical intermediate. acs.orgrsc.org

A key advantage of this method is its ability to access complex cyclobutane-containing structures that are difficult to synthesize by other means. nih.gov For instance, the intramolecular [2+2] photocycloaddition of allene-butenolide systems has been successfully employed to construct the tricyclic core of solanoeclepin A, which features a cyclobutanone ring. researchgate.net The regioselectivity of these reactions can often be controlled, as demonstrated in the synthesis of various natural products. kib.ac.cn

Transition metal catalysis, particularly with copper(I) complexes, can also facilitate photochemical [2+2] cycloadditions, often with improved selectivity. nih.gov Furthermore, the use of photosensitizers allows for energy transfer strategies, expanding the scope of compatible alkenes. nih.gov

ReactantsConditionsProductYieldRef.
Alkene 1, Alkene 2UV lightCyclobutane derivativeVariable nih.govacs.org
Allene-butenolidehvTricyclic cyclobutanone core40% researchgate.net
Styrene derivativePhotoredox catalystCrossed intermolecular [2+2] cycloadduct- sci-hub.se
Coordination PolymerUV illuminationCyclobutane-containing polymer- acs.org

This table provides illustrative examples and yields may vary based on specific substrates and reaction conditions.

The reaction between a ketene (B1206846) and an olefin is a highly effective method for the direct synthesis of cyclobutanones. pku.edu.cnwikipedia.org Ketenes, with their cumulated double bonds, readily undergo [2+2] cycloaddition with a wide range of alkenes. wikipedia.org This reaction is generally considered to be a concerted process, proceeding through a [π2s + (π2s + π2s)] interaction between the ketene and the alkene. pku.edu.cn

Dichloroketene, generated in situ from trichloroacetyl chloride and zinc dust, is a common reagent for this transformation and has been used in the synthesis of natural products. nih.gov The resulting dichlorocyclobutanone can then be dehalogenated to afford the parent cyclobutanone. nih.gov The stereochemistry of the cycloaddition can often be predicted, with the bulkier substituent on the ketene typically ending up on the more sterically hindered face of the cyclobutanone ring. wikipedia.org

Ketene SourceOlefinConditionsProductRef.
Trichloroacetyl chloride, ZnAlkeneThermalDichlorocyclobutanone nih.gov
Acyl chloride, NEt₃AlkeneElevated temperaturesSubstituted cyclobutanone nih.gov
α-diazoketoneAlkeneWolff rearrangementSubstituted cyclobutanone wikipedia.org

This table provides generalized examples of ketene-olefin cycloadditions.

Ketene iminium salts, which are more electrophilic than ketenes, also undergo [2+2] cycloaddition with olefins to produce cyclobutanones after hydrolysis of the resulting cyclobutylidene iminium salt. nih.govrsc.org These reactions often proceed with high stereoselectivity and have been utilized in the asymmetric synthesis of cyclobutanones. kib.ac.cnresearchgate.net

The intramolecular version of this reaction is particularly powerful for the construction of fused bicyclic systems containing a cyclobutanone ring. nih.govnih.govacs.org For example, intramolecular cycloadditions of keteniminium salts have been applied in approaches toward the synthesis of prostaglandins. kib.ac.cn A flow chemistry process for the [2+2] cycloaddition of keteneiminium salts with ethylene (B1197577) gas has been developed, allowing for rapid and mild access to a variety of 2-substituted cyclobutanones. rsc.org

Amide/Amine PrecursorActivating AgentOlefinProduct (after hydrolysis)YieldRef.
α,β-Unsaturated amideTriflic anhydrideEthylene (gas, flow)2-Substituted cyclobutanoneGood to excellent rsc.org
Chiral amide-AlkeneChiral cyclobutanone- kib.ac.cnresearchgate.net
--AlkeneCyclobutylamines- kib.ac.cn

This table highlights the versatility of ketene iminium salt cycloadditions.

Intramolecular [2+2] cycloadditions provide an efficient route to fused and bridged bicyclic systems containing a cyclobutane ring. nih.govnih.gov These reactions can be initiated photochemically or thermally, and can involve various reactive intermediates such as ketenes. nih.govnih.gov

The thermal intramolecular cycloaddition of ketenes generated from ene-ynol ethers has been shown to produce a variety of cis-fused cyclobutanones in good to excellent yields and with high diastereoselectivity. nih.gov The stereochemical outcome is often influenced by the conformation of the tether connecting the reacting partners. nih.gov DFT studies have been conducted to understand the mechanism and regioselectivity of intramolecular [2+2] cycloadditions of ene-ketenes, which can lead to either fused or bridged cyclobutanone products depending on the substitution pattern. pku.edu.cn

SubstrateConditionsProductDiastereoselectivityYieldRef.
Ene-ynol etherToluene, 90-120 °Ccis-Fused cyclobutanone~1:1 to >20:145-90% nih.gov
Tethered enamine and Michael acceptorThermalδ-lactone/lactam fused cyclobutene (B1205218)ExcellentGood nih.gov
Thiazoline fused 2-pyridone with propargyl bromideThermalCyclobutane fused thiazolino-2-pyridone-- acs.org

This table showcases the utility of intramolecular [2+2] cycloadditions in synthesizing complex cyclobutane structures.

Ring Expansion Reactions Towards Cyclobutanones

An alternative strategy for the synthesis of cyclobutanones involves the ring expansion of smaller, more readily available carbocycles, most notably cyclopropanes. These reactions often proceed through carbocationic intermediates and can provide access to highly substituted cyclobutanones. organic-chemistry.org

One such method is the protio-semipinacol ring expansion of tertiary vinylic cyclopropyl (B3062369) alcohols, which can be achieved with high enantioselectivity using a chiral dual-hydrogen-bond donor catalyst in the presence of hydrogen chloride. organic-chemistry.org Another approach involves the oxidative ring expansion of methylenecyclopropanes using ceric ammonium (B1175870) nitrate (B79036) (CAN) under an oxygen atmosphere to afford 2,2-diarylcyclobutanones in good yields. organic-chemistry.org Furthermore, gold(I)-catalyzed rearrangements of 1-alkynyl cyclopropanols can also lead to the formation of alkylidene cycloalkanones, including cyclobutanone derivatives. organic-chemistry.orgacs.org Ring expansion of cyclobutanones themselves to cyclopentanones is also a well-established transformation. acs.orgugent.be

Starting MaterialReagentsProductYieldRef.
Tertiary vinylic cyclopropyl alcoholChiral HBD, HClα-Quaternary cyclobutanone- organic-chemistry.org
MethylenecyclopropaneCAN, O₂2,2-DiarylcyclobutanoneGood organic-chemistry.org
1-Alkynyl cyclopropanol (B106826)Au(I) catalystAlkylidene cycloalkanone- organic-chemistry.orgacs.org
3-Alkylamino-1,2-cyclobutenedione derivativeHeat (xylene)4-Aminophenol/naphthol- scispace.com

This table illustrates various ring expansion methodologies for accessing cyclobutanone structures.

Cyclopropanol and Cyclopropylcarbinol Rearrangements

A particularly relevant variation for synthesizing substituted cyclobutanones is the rearrangement of 1-vinylcyclopropanols. electronicsandbooks.com These precursors, formed by the addition of vinyl Grignard reagents to cyclopropanone (B1606653) derivatives, undergo ring enlargement when treated with various electrophiles. electronicsandbooks.comacs.org For instance, the reaction of 1-isobutenylcyclopropanol with tert-butyl hypochlorite (B82951) induces a ring expansion to yield 2-(2-chloro-2-propyl)cyclobutanone. electronicsandbooks.com This method highlights the potential to install substituents on the cyclobutanone ring, a key step toward analogues of 2-[(E)-prop-1-enyl]cyclobutan-1-one. The mechanism is believed to involve the formation of a cyclopropyl carbinyl cation, which triggers the ring-opening of the cyclopropane (B1198618). chemicalbook.comnih.gov

Table 1: Rearrangement of Substituted Cyclopropanols to Cyclobutanones

Starting Material Reagent Product Yield Reference
1-Vinylcyclopropanol N-Bromosuccinimide 2-(Bromomethyl)cyclobutanone 70% electronicsandbooks.com
1-Isobutenylcyclopropanol tert-Butyl hypochlorite 2-(2-Chloro-2-propyl)cyclobutanone 80% electronicsandbooks.com
1-Isobutenylcyclopropanol m-Chloroperbenzoic acid 2-(2-Hydroxy-2-propyl)cyclobutanone - electronicsandbooks.com
Cyclopropylcarbinol Conc. HCl, then CrO₃/Oxalic Acid Cyclobutanone 31-35% orgsyn.org
Oxaspiropentane Ring Enlargement

The ring expansion of oxaspiropentanes presents another reliable pathway to the cyclobutanone scaffold. mdpi.com This method begins with the epoxidation of a methylenecyclopropane, typically using an organic peracid, to quantitatively produce an oxaspiropentane intermediate. researchgate.net This strained epoxide can then be converted into cyclobutanone, for example, by using a catalytic amount of lithium iodide. researchgate.net

Semipinacol Rearrangements

The semipinacol rearrangement is a powerful and versatile tool in organic synthesis for creating β-functionalized ketones, quaternary carbon centers, and complex carbocycles. rsc.orgnih.gov This rearrangement involves a 1,2-migration of a carbon or hydrogen bond to an adjacent electrophilic carbon center, resulting in the formation of a carbonyl group. nih.govwikipedia.org Unlike the pinacol (B44631) rearrangement, the starting material is not a 1,2-diol. wikipedia.org

Modern advancements have established catalytic asymmetric versions of this reaction. One notable example is the Lewis acid-catalyzed tandem cyclopropanation/semipinacol rearrangement. This method can produce highly enantio- and diastereocontrolled α-silyloxycyclobutanones that possess a β-quaternary carbon center. acs.orgacs.org Another approach involves the protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl alcohols, which uses a chiral dual-hydrogen-bond donor in conjunction with hydrogen chloride to yield cyclobutanones with α-quaternary stereocenters. organic-chemistry.org Gold(I) and palladium catalysts have also been successfully employed in enantioselective ring expansions of olefinic cyclopropanols to furnish chiral α-vinyl cyclobutanones. acs.org These catalytic methods are highly valuable for synthesizing complex and chiral cyclobutanone analogues.

Table 2: Catalytic Semipinacol Rearrangements for Cyclobutanone Synthesis

Substrate Type Catalyst System Product Type Key Feature Reference
α-Silyloxyacrolein + Diazoester Chiral Oxazaborolidinium Ion (COBI) α-Silyloxycyclobutanone High enantio- and diastereoselectivity acs.orgacs.org
Tertiary Vinylic Cyclopropyl Alcohol Chiral HBD + HCl α-Quaternary Cyclobutanone Highly enantioselective organic-chemistry.org
Olefinic Cyclopropanol Gold(I) or Palladium(II) α-Vinyl Cyclobutanone Enantioselective ring expansion acs.org
1-Alkynyl Cyclopropanol Gold(I) Alkylidene Cycloalkanone Stereospecific rearrangement organic-chemistry.org

Cyclialkylation and Related Cyclization Processes

Direct cyclization methods provide an alternative to ring-expansion strategies for building the cyclobutanone framework.

Radical Cyclizations for Cyclobutanone Scaffolds

Radical cyclizations offer a powerful means to form cyclic products from acyclic precursors, often under mild conditions with high functional group tolerance. wikipedia.org While the formation of five- and six-membered rings is most common, the construction of four-membered rings is also achievable. wikipedia.org

A modern approach utilizes a catalytic radical process for the asymmetric 1,4-C-H alkylation of diazoketones, leading to the stereoselective synthesis of cyclobutanone structures. organic-chemistry.org This transformation is enabled by a Co(II)-based metalloradical catalyst featuring a D₂-symmetric chiral amidoporphyrin ligand. The careful design of this ligand creates the necessary steric and electronic environment to control the stereoselectivity of the cyclization, making it a sophisticated method for producing chiral cyclobutanones. organic-chemistry.org

Organometallic and Catalytic Approaches to Cyclobutanone Synthesis

Organometallic chemistry provides a diverse and powerful toolkit for the synthesis of cyclobutanones, often enabling reactions and selectivities not achievable through other means.

One prominent method involves the reaction of chromium carbene complexes with olefins. acs.org The photolytic reaction between a chromium carbene complex and an olefin can lead to the formation of a cyclobutanone through a formal [2+2] cycloaddition followed by carbonyl insertion. acs.org This approach has been applied to both intermolecular and intramolecular reactions, providing a versatile route to substituted cyclobutanones. acs.org

Rhodium catalysis has been employed in a novel asymmetric cross-coupling approach to synthesize chiral cyclobutanes. The reaction between cyclobutenes and arylboronic acids is initiated by Rh-catalyzed asymmetric carbometallation. nih.gov The resulting Rh-cyclobutyl intermediate can undergo further transformations, demonstrating a modular and highly stereoselective route to complex cyclobutane structures that are precursors to cyclobutanones. nih.gov

Furthermore, gold(I) catalysts have been shown to mediate the stereospecific rearrangement of 1-alkynyl cyclopropanols into alkylidene cycloalkanones, including cyclobutanone derivatives. organic-chemistry.org This reaction tolerates a range of substituents on both the alkyne and the cyclopropane ring, showcasing its synthetic utility. organic-chemistry.org

Lewis Acid Catalyzed Cyclobutanone Formation

Lewis acid catalysis provides a potent method for synthesizing cyclobutanone derivatives. One prominent strategy involves a tandem cyclopropanation/semipinacol rearrangement. In this approach, a chiral oxazaborolidinium ion catalyst facilitates the reaction between α-silyloxyacroleins and α-substituted diazoesters. nih.govresearchgate.net This method is highly effective for creating α-silyloxycyclobutanones that feature a challenging β-quaternary carbon center. The reaction proceeds with excellent yields and high levels of enantio- and diastereoselectivity. researchgate.netnih.gov

Another significant Lewis acid-promoted method is the [2+2] cycloaddition between ketenes and alkenes. organic-chemistry.org Compared to thermal conditions, which often require harsh conditions and result in low yields and poor selectivity, Lewis acid catalysis, for instance with ethylaluminum dichloride, dramatically improves reaction outcomes. organic-chemistry.org This approach not only increases yields but also enhances diastereoselectivity and can even reverse the diastereoselectivity typically observed in thermal reactions. organic-chemistry.org

Table 1: Lewis Acid Catalyzed Cyclobutanone Synthesis via Tandem Cyclopropanation/Semipinacol Rearrangement nih.govresearchgate.netnih.gov

Reactant 1Reactant 2CatalystYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
α-silyloxyacroleinα-aryl diazoesterChiral Oxazaborolidinium Ionup to 91up to 98>20:1
α-silyloxyacroleinα-alkyl diazoesterChiral Oxazaborolidinium Ionup to 91up to 98>20:1
Gold(I)-Catalyzed Rearrangements to Cyclobutanones

The unique reactivity of gold(I) catalysts, particularly their high affinity for alkynes (alkynophilicity), has been harnessed for the synthesis of cyclobutanone derivatives. alfa-chemistry.com A notable method is the gold(I)-catalyzed [2+2] cycloaddition of ynol ethers with alkenes. acs.org This reaction provides broad substrate scope and efficiently produces a variety of substituted cyclobutanones. acs.org

Gold(I) catalysts are also known to promote complex skeletal rearrangements of 1,6-enynes. quora.compitt.edu These cycloisomerization reactions proceed through cyclopropyl gold(I) carbene-like intermediates, which can rearrange to form various cyclic structures, including those based on the cyclobutane framework. alfa-chemistry.com The specific outcome is often dependent on the substitution pattern of the enyne substrate. quora.com

Palladium-Catalyzed Cyclobutanone Syntheses

Palladium catalysis offers a versatile platform for the synthesis and functionalization of cyclobutanones. One innovative approach involves the cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with organohalides. acs.org This method can yield a variety of structurally diverse products, including cyclobutenes and methylenecyclobutanes, depending on the substrates and reaction conditions. acs.orgslideshare.net The reaction proceeds via the formation of a palladium carbene, followed by migratory insertion. slideshare.net

Another powerful strategy is the palladium-catalyzed enantioselective ring-opening and cross-coupling of cyclobutanones. mdpi.com This process can generate chiral indanones possessing C3-quaternary stereocenters. Furthermore, palladium-catalyzed cyclization coupling reactions have been developed using iodoarene-tethered alkynes and cyclobutanone-derived N-tosylhydrazones to create complex spirocyclic systems. nrochemistry.comwikipedia.org

Table 2: Palladium-Catalyzed Reactions of Cyclobutanone N-sulfonylhydrazones acs.orgslideshare.net

Hydrazone SubstrateCoupling PartnerCatalyst SystemProduct TypeYield
Cyclobutanone N-sulfonylhydrazoneAryl HalidePd₂(dba)₃ / PPh₃Cyclobutene / DieneGood to Excellent
Cyclobutanone N-sulfonylhydrazoneBenzyl HalidePd₂(dba)₃ / PPh₃MethylenecyclobutaneGood to Excellent
Dimetalation Strategies for Cyclobutanone Derivatives

A novel approach to cyclobutanone synthesis involves the dimetalation of in situ generated iminium ions. This strategy utilizes a titanium tetrachloride (TiCl₄)–trialkylamine reagent system. The dimetalated intermediate then reacts with diaryl ketones to produce 3,3-diarylcyclobutanones in moderate to good yields. This method provides a unique pathway to specifically substituted cyclobutanone structures.

Enantioselective Hydrofunctionalization of Cyclobutenones to Cyclobutanones

The enantioselective functionalization of pre-existing four-membered rings is a powerful strategy for producing chiral cyclobutane derivatives. A key method involves the copper-hydride (Cu-H) catalyzed 1,4-conjugate reduction of cyclobutenones. This generates a chiral enolate intermediate that can be trapped by an electrophile. For instance, trapping the enolate with N-bromosuccinimide (NBS) yields a 2-bromocyclobutanone. This bromo-substituted cyclobutanone is a stable and versatile synthetic handle that can be used in subsequent cross-coupling reactions to install a variety of substituents, paving the way for the synthesis of diverse 2,3-disubstituted cyclobutanones. This sequential hydrofunctionalization/cross-coupling strategy has been successfully applied to the total synthesis of several natural products containing the gem-dimethylcyclobutane motif.

Installation and Stereocontrol of the Prop-1-enyl Substituent

Once the cyclobutanone core is synthesized, the next critical step is the installation of the 2-[(E)-prop-1-enyl] side chain with precise stereochemical control.

Stereoselective Olefination Reactions at Cyclobutanone Derivatives

Olefination reactions are the primary methods for converting a ketone into an alkene. To achieve the desired (E)-stereochemistry of the double bond in the prop-1-enyl substituent, the Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited. The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.

The reaction begins with the deprotonation of a phosphonate (B1237965) reagent, such as diethyl ethylphosphonate, to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of a cyclobutanone derivative. The resulting intermediate eliminates a water-soluble dialkylphosphate salt to form the alkene. A key advantage of the HWE reaction is its strong preference for forming the thermodynamically more stable (E)-alkene, especially when using stabilized phosphonate carbanions. organic-chemistry.org This stereoselectivity is crucial for the synthesis of this compound. By selecting the appropriate phosphonate reagent and reaction conditions, the prop-1-enyl group can be installed on the cyclobutanone ring with high (E)-selectivity. acs.org

Cross-Coupling Methodologies for (E)-Alkenyl Group Introduction

The introduction of an (E)-alkenyl group onto a cyclobutane ring can be effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods are valued for their high stereospecificity and broad functional group tolerance. Palladium and rhodium catalysts are prominently used for this purpose, facilitating the formation of carbon-carbon bonds between a cyclobutane-based substrate and an alkenyl coupling partner.

A common strategy involves the coupling of an organometallic reagent with an organic halide. For instance, a palladium-catalyzed process can couple a 2-halocyclobutanone with an (E)-propenyl organometallic reagent. The Hiyama coupling, which utilizes organosilicon compounds, is a noteworthy example. Alkenylsilacyclobutanes have been shown to participate in highly stereospecific cross-coupling reactions with various electrophiles, including aryl and alkenyl halides. bohrium.com The success of these reactions often depends critically on the choice of palladium source and the fluoride (B91410) source used to activate the organosilane. bohrium.com

Similarly, rhodium-catalyzed reactions have been developed for the functionalization of cyclobutene derivatives. researchgate.net Asymmetric carbometallation of a cyclobutene with an arylboronic acid, followed by subsequent reaction pathways, demonstrates the potential for complex functionalization of the four-membered ring. researchgate.net While exemplified with aryl groups, this approach is conceptually applicable to alkenyl nucleophiles.

Another approach involves the functionalization of cyclobutanone derivatives, such as N-sulfonylhydrazones. organic-chemistry.org Palladium-catalyzed carbene coupling reactions of these hydrazones with halides can produce a variety of substituted four-membered rings. organic-chemistry.org By selecting an appropriate (E)-1-halopropene coupling partner, this method could theoretically be adapted to synthesize the target molecule.

The table below summarizes representative cross-coupling approaches applicable to the synthesis of alkenyl cyclobutanones.

Coupling Type Catalyst Substrates Key Features
Hiyama CouplingPalladiumAlkenylsilacyclobutane + Organic HalideHigh stereospecificity; requires fluoride activation. bohrium.com
Suzuki-Miyaura CouplingRhodiumCyclobutene + Aryl/Alkenylboronic AcidEnables asymmetric functionalization of the cyclobutene ring. researchgate.net
Carbene CouplingPalladiumCyclobutanone N-sulfonylhydrazone + Organic HalideVersatile for introducing various substituents onto the cyclobutanone scaffold. organic-chemistry.org

Conjugate Addition Reactions Leading to Prop-1-enyl Moieties

Conjugate addition, or Michael addition, represents a powerful and widely used method for forming carbon-carbon bonds. This strategy is particularly well-suited for synthesizing 2-substituted cyclobutanones from cyclobutenone. The reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated ketone system of cyclobutenone.

To synthesize this compound, an organometallic reagent that can deliver an (E)-prop-1-enyl nucleophile is required. Organocuprates, also known as Gilman reagents, are excellent nucleophiles for this type of transformation. youtube.com For example, lithium di-((E)-prop-1-enyl)cuprate can be prepared from an (E)-1-halopropene and added to cyclobutenone. The reaction proceeds via nucleophilic attack at the β-carbon of the double bond, followed by protonation of the resulting enolate during workup to yield the desired 2-substituted cyclobutanone.

This approach is a key strategy in the synthesis of various substituted cyclobutane derivatives and is often employed due to its reliability and the commercial availability of the necessary precursors. nih.gov The stereochemistry of the incoming alkenyl group is typically retained throughout the reaction sequence.

A general scheme for this transformation is presented below: Scheme 1: Conjugate Addition to Cyclobutenone

Generated code

Enantioselective and Diastereoselective Synthesis of this compound

Achieving control over the stereochemistry at the C2 position of the cyclobutanone ring is a significant challenge in synthetic chemistry. The development of enantioselective and diastereoselective methods is crucial for accessing optically pure cyclobutane derivatives, which are important building blocks for pharmaceuticals and natural products. researchgate.net

Chiral Auxiliary-Mediated Approaches

One of the classical yet effective strategies for inducing stereoselectivity is the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a key bond-forming step. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral cyclobutanones, a chiral auxiliary can be attached to an alkene, which then undergoes a [2+2] cycloaddition with ketene or a ketene equivalent. researchgate.net The steric and electronic properties of the auxiliary guide the approach of the ketene, leading to the preferential formation of one diastereomer of the cyclobutanone product. Subsequent cleavage of the auxiliary group affords the desired enantiomer of the 2-substituted cyclobutanone. While this method is powerful, it often requires additional steps for the attachment and removal of the auxiliary. researchgate.netnih.gov

Asymmetric Organocatalysis in this compound Synthesis

Asymmetric organocatalysis has emerged as a major pillar in asymmetric synthesis, providing a powerful alternative to metal-based catalysts and biocatalysts. beilstein-journals.orgnih.gov This methodology utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity. youtube.com

For the synthesis of chiral this compound, the conjugate addition of a nucleophile to cyclobutenone can be rendered enantioselective using a chiral organocatalyst. Chiral secondary amines, such as proline and its derivatives (e.g., Jørgensen-Hayashi catalysts), are particularly effective. mdpi.comunibo.it The catalyst reacts with the α,β-unsaturated ketone (cyclobutenone) to form a chiral iminium ion intermediate. youtube.com This activation lowers the LUMO of the dienophile and the chiral environment of the catalyst directs the nucleophilic attack of the propenyl group to one face of the molecule, leading to the formation of one enantiomer preferentially. mdpi.comyoutube.com This approach has been successfully applied to the synthesis of various chiral molecules on an industrial scale. mdpi.com

Catalyst Type Activation Mode Example Catalyst Typical Application
Secondary AmineIminium Ion Formation(S)-Proline, Diarylprolinol silyl (B83357) ethersEnantioselective conjugate addition to enones/enals. mdpi.comunibo.it
Bifunctional CatalystH-Bonding/Base CatalysisChiral Squaramides, ThioureasEnantioselective Michael addition of malonates to nitroalkenes. unibo.it

Asymmetric Transition Metal Catalysis for this compound

Transition metal catalysis offers a versatile platform for asymmetric synthesis, where a chiral ligand coordinated to a metal center orchestrates the stereochemical outcome of the reaction. researchgate.net

Several transition metal-based systems can be envisioned for the enantioselective synthesis of the target molecule. For example, the conjugate addition of a propenyl nucleophile, such as a propenylboronic acid, to cyclobutenone can be catalyzed by a chiral rhodium complex. researchgate.net The chiral ligand, often a bidentate phosphine (B1218219) like BINAP, creates a chiral pocket around the metal center, forcing the substrate and reagent to adopt a specific orientation that leads to an enantiomerically enriched product.

Alternatively, asymmetric cross-coupling reactions can be employed. A palladium-catalyzed asymmetric coupling of a racemic 2-halocyclobutanone with a propenyl nucleophile in a dynamic kinetic resolution process could yield the chiral product. Similarly, cobalt catalysts have been developed for the enantioselective construction of cyclobutanones via intramolecular hydroacylation, demonstrating the potential of first-row transition metals in forging strained ring systems with high stereocontrol. escholarship.orgnih.gov

Biocatalytic and Enzymatic Methods for Enantioselective Cyclobutanone Derivatives

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations. nih.gov This approach is attractive due to its mild reaction conditions and often exceptional levels of stereocontrol.

Two primary enzymatic strategies are applicable to the synthesis of enantiopure this compound:

Asymmetric Reduction: Ene-reductases (EREDs), also known as Old Yellow Enzymes (OYEs), are highly effective in the asymmetric reduction of activated carbon-carbon double bonds. researchgate.netnih.gov The synthesis could proceed via the reduction of a 2-(prop-1-enyl)cyclobut-2-en-1-one precursor. The enzyme's chiral active site would deliver a hydride to one face of the double bond, leading to the formation of the (E)-alkenyl cyclobutanone with high enantiomeric excess (up to 99% ee). researchgate.net

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the enantioselective acylation or hydrolysis of alcohols and esters. researchgate.net A racemic mixture of 2-[(E)-prop-1-enyl]cyclobutan-1-ol (obtained by reducing the ketone) could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol, which can then be separated and oxidized back to the enantiopure cyclobutanone.

The table below outlines these biocatalytic approaches.

Enzymatic Method Enzyme Class Substrate Outcome
Asymmetric ReductionEne-Reductase (ERED/OYE)2-(prop-1-enyl)cyclobut-2-en-1-oneDirect synthesis of one enantiomer of this compound. researchgate.net
Kinetic ResolutionLipase (e.g., PPL)Racemic 2-[(E)-prop-1-enyl]cyclobutan-1-olSeparation of enantiomers via selective acylation/hydrolysis. researchgate.net

Stereochemical Aspects of 2 E Prop 1 Enyl Cyclobutan 1 One

(E)/(Z) Isomerism of the Prop-1-enyl Moiety and its Stereochemical Control

The prop-1-enyl substituent of 2-[(E)-prop-1-enyl]cyclobutan-1-one introduces the element of geometric isomerism, specifically (E)/(Z) isomerism, arising from the restricted rotation around the carbon-carbon double bond. The descriptor "(E)" (from the German entgegen, meaning opposite) signifies that the higher priority groups on each carbon of the double bond are on opposite sides. In this case, the cyclobutyl group and the methyl group are on opposite sides of the double bond. The corresponding (Z) isomer (zusammen, meaning together) would have these groups on the same side.

The stereochemical control to selectively synthesize the (E)-isomer is a critical aspect of any synthetic endeavor targeting this specific molecule. Various synthetic methodologies can be employed to achieve high (E)-selectivity in the formation of alkenyl chains. One common approach involves the Wittig reaction or its modifications, such as the Schlosser modification, which is known to favor the formation of (E)-alkenes. Another powerful method is the Julia olefination and its variants. Cross-metathesis reactions catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts, can also provide excellent control over the geometry of the newly formed double bond, often favoring the thermodynamically more stable (E)-isomer. For instance, the use of specific phosphine (B1218219) ligands in transition metal-catalyzed cross-coupling reactions, like the Suzuki or Negishi coupling, can also direct the stereochemical outcome towards the desired (E)-isomer. mdpi.comresearchgate.net

Stereoisomerism of the Cyclobutanone (B123998) Ring in 2-Substituted Derivatives

The cyclobutanone ring itself is a source of significant stereochemical complexity, particularly when substituted. The four-membered ring is not planar but exists in a puckered conformation to relieve ring strain.

Ring Puckering and Conformational Analysis of the Cyclobutanone Ring

Unlike the planar representation often used in 2D drawings, the cyclobutane (B1203170) ring adopts a non-planar, puckered or "butterfly" conformation. This puckering reduces the torsional strain that would be present in a planar structure due to the eclipsing of hydrogen atoms on adjacent carbon atoms. The degree of puckering is defined by a puckering angle. In substituted cyclobutanones, the substituents can occupy either axial or equatorial positions, analogous to the chair conformation of cyclohexane, although the energy differences between these positions are generally smaller.

The conformational preference of the 2-[(E)-prop-1-enyl] group for an equatorial or axial position is influenced by steric and electronic factors. Generally, larger substituents prefer the equatorial position to minimize steric interactions with other ring substituents and with the hydrogen atoms at the 3- and 4-positions. Computational studies and NMR spectroscopic analysis are powerful tools to investigate these conformational equilibria. For instance, the coupling constants between protons on the cyclobutane ring observed in ¹H NMR spectra can provide valuable information about the dihedral angles and thus the preferred conformation of the ring. nih.govnih.govanu.edu.au

Diastereomeric Relationships in this compound

The presence of a chiral center at the C2 position of the cyclobutanone ring, where the prop-1-enyl group is attached, means that this compound can exist as a pair of enantiomers: (R)-2-[(E)-prop-1-enyl]cyclobutan-1-one and (S)-2-[(E)-prop-1-enyl]cyclobutan-1-one. If additional stereocenters are present, for example, a substituent at the C3 position, then diastereomers become possible.

Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. This difference allows for their separation by techniques such as chromatography or crystallization. The relative stereochemistry of the substituents on the cyclobutane ring is crucial in defining the specific diastereomer.

Cis/Trans Isomerism in Disubstituted Cyclobutanone Systems

When the cyclobutanone ring is disubstituted, for instance with the prop-1-enyl group at C2 and another substituent at C3, the concept of cis/trans isomerism comes into play. If both substituents are on the same face of the ring, the isomer is designated as cis. If they are on opposite faces, it is the trans isomer.

The relative stability of cis and trans isomers in substituted cyclobutanes depends on the nature and position of the substituents. In many cases, the trans isomer is thermodynamically more stable as it allows the bulky substituents to occupy pseudo-equatorial positions, minimizing steric strain. However, specific electronic interactions can sometimes favor the cis isomer. The stereochemical outcome of synthetic reactions, such as [2+2] cycloadditions, often dictates the initial cis/trans ratio of the products. bc.eduharvard.edu

Stereodivergent Synthetic Strategies for this compound

Stereodivergent synthesis refers to the ability to selectively produce any desired stereoisomer of a molecule with multiple stereocenters from a common starting material by simply changing the reagents or reaction conditions. This is a highly sought-after goal in modern organic synthesis.

For this compound, a stereodivergent approach would allow for the selective synthesis of either the (R) or (S) enantiomer, as well as the cis or trans diastereomers if a second substituent is present. This can be achieved through various strategies. For example, the use of different chiral catalysts or auxiliaries in an enantioselective reaction can lead to opposite enantiomers. Similarly, the choice of reaction conditions in a diastereoselective reaction can favor the formation of either the cis or trans isomer. For instance, certain ring-closing metathesis or radical cyclization reactions can be tuned to produce different diastereomers. acs.orgnih.govyoutube.com

Chirality and Enantiopurity of this compound

The C2 carbon of this compound is a stereocenter, making the molecule chiral. A chiral molecule is non-superimposable on its mirror image. The two enantiomers, (R) and (S), will rotate plane-polarized light in equal but opposite directions. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

Achieving high enantiopurity, meaning a significant excess of one enantiomer over the other, is often a crucial requirement, especially in the synthesis of biologically active compounds where one enantiomer may have the desired activity while the other is inactive or even harmful. High enantiopurity is typically quantified by the enantiomeric excess (ee).

Methods to obtain enantiomerically enriched this compound include asymmetric synthesis and chiral resolution. Asymmetric synthesis involves the use of chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other. researchgate.netresearchgate.netnih.govnih.gov Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical means such as crystallization or chromatography. researchgate.netwikipedia.orgmdpi.com

Chemical Transformations and Reactions of 2 E Prop 1 Enyl Cyclobutan 1 One

Reactions Involving the Cyclobutanone (B123998) Carbonyl Group

The carbonyl group in 2-[(E)-prop-1-enyl]cyclobutan-1-one is a primary site for a variety of chemical modifications, including nucleophilic additions, reductions, and reactions involving the adjacent α-protons.

Nucleophilic Additions and Stereoselective Reductions to Cyclobutanols

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the synthesis of a range of cyclobutanol (B46151) derivatives. A notable example is the addition of organometallic reagents. For instance, the addition of (1-ethoxy)cyclopropyllithium to crotonaldehyde (B89634) serves as a key step in the synthesis of the title compound itself, proceeding through a cyclopropylcarbinol adduct which then rearranges. orgsyn.org This highlights the general reactivity of the carbonyl group towards carbon-based nucleophiles.

The reduction of the ketone to the corresponding cyclobutanol can be achieved using various reducing agents. The stereochemical outcome of these reductions is of significant interest. While specific studies on the stereoselective reduction of this compound are not extensively documented in readily available literature, general principles of ketone reduction can be applied. The use of hydride reagents can lead to the formation of diastereomeric alcohols. The facial selectivity of the hydride attack is influenced by the steric hindrance imposed by the existing substituents on the cyclobutane (B1203170) ring.

Reagent/ReactionProduct(s)Notes
(1-Ethoxy)cyclopropyllithiumIntermediate cyclopropylcarbinolUndergoes rearrangement to form the cyclobutanone. orgsyn.org
Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄)2-[(E)-prop-1-enyl]cyclobutan-1-olThe stereoselectivity depends on the specific reagent and reaction conditions.

Alpha-Functionalization and Derivatization of the Cyclobutanone

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position.

While specific examples of α-functionalization of this compound are not prevalent in the literature, the general reactivity of cyclobutanones in this regard is well-established. The formation of an enolate from a substituted cyclobutanone can be controlled to achieve regioselectivity if there are two different α-carbons. In the case of this compound, deprotonation can occur at either the C2 or C4 position. The resulting enolate can then be trapped with an electrophile, such as an alkyl halide, to introduce a new substituent.

Aldol (B89426) and Related Condensation Reactions of the Cyclobutanone

The enolate derived from this compound can also participate in aldol reactions. organicreactions.org In an aldol addition, the enolate attacks the carbonyl group of another aldehyde or ketone, forming a β-hydroxy ketone. organicreactions.org Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone, a reaction known as the aldol condensation. organicreactions.org

Intramolecular aldol reactions are particularly relevant when a molecule contains two carbonyl groups. libretexts.orglibretexts.orgdoubtnut.com In such cases, the enolate of one carbonyl group can attack the other carbonyl group within the same molecule to form a cyclic product. libretexts.orglibretexts.orgdoubtnut.com The feasibility of such a reaction depends on the distance between the two carbonyl groups, with the formation of five- and six-membered rings being generally favored due to their thermodynamic stability. libretexts.orglibretexts.org While no specific intramolecular aldol reactions involving a pre-formed this compound are reported, the principle can be applied to dicarbonyl compounds containing a cyclobutane ring. libretexts.orglibretexts.org

Transformations of the Prop-1-enyl Substituent

The prop-1-enyl side chain offers another site for chemical modification, primarily through reactions of the carbon-carbon double bond.

Hydrogenation and Saturation of the Olefinic Bond

The carbon-carbon double bond in the prop-1-enyl group can be saturated through catalytic hydrogenation. libretexts.orglibretexts.orgyoutube.comyoutube.com This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orglibretexts.orgyoutube.comyoutube.com The hydrogenation of an alkene is generally a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. libretexts.org This stereochemical outcome is a result of the alkene adsorbing onto the surface of the metal catalyst, followed by the sequential addition of two hydrogen atoms from the catalyst surface. libretexts.orglibretexts.org

The product of the hydrogenation of this compound would be 2-propylcyclobutan-1-one. The stereochemistry of the newly formed chiral center at the first carbon of the propyl group would depend on the facial selectivity of the hydrogen addition, which can be influenced by the existing stereocenter at C2 of the cyclobutane ring.

Reagent/ReactionProductKey Features
H₂ / Metal Catalyst (Pd, Pt, Ni)2-Propylcyclobutan-1-oneSyn-addition of hydrogen across the double bond. libretexts.org

Electrophilic Additions to the Prop-1-enyl Group

The electron-rich double bond of the prop-1-enyl group is susceptible to attack by electrophiles. Common electrophilic addition reactions include the addition of hydrogen halides (HX) and halogens (X₂).

In the case of an unsymmetrical alkene like the prop-1-enyl group, the addition of a hydrogen halide follows Markovnikov's rule. This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. Therefore, the addition of HBr to this compound would be expected to yield 2-(2-bromopropyl)cyclobutan-1-one as the major product.

The addition of halogens, such as bromine (Br₂), across the double bond typically proceeds via a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs from the anti-face, resulting in an anti-addition product. The reaction of this compound with bromine would therefore be expected to yield a vicinal dibromide, 2-(1,2-dibromopropyl)cyclobutan-1-one, with a specific diastereomeric configuration due to the anti-addition mechanism.

ReagentExpected Major ProductMechanism/Rule
HBr2-(2-Bromopropyl)cyclobutan-1-oneMarkovnikov's Rule
Br₂2-(1,2-Dibromopropyl)cyclobutan-1-oneAnti-addition via a bromonium ion intermediate

Radical Reactions Involving the Olefinic Moiety

The carbon-carbon double bond in this compound is susceptible to radical addition reactions. A prominent example of this reactivity is the thiol-ene reaction, a process known for its efficiency and high atom economy. wikipedia.orgacsgcipr.org This reaction typically proceeds via a free-radical chain mechanism, initiated by light, heat, or a radical initiator, leading to the anti-Markovnikov addition of a thiol to the alkene. wikipedia.org

The mechanism involves the generation of a thiyl radical (RS•) from a thiol (RSH). This radical then adds to the double bond of the cyclobutanone derivative to form a carbon-centered radical intermediate. Subsequent hydrogen atom transfer from another thiol molecule yields the thioether product and regenerates the thiyl radical, thus propagating the chain.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar systems. For instance, the radical addition of thiols to various alkenes is a well-established transformation.

Table 1: Representative Radical Thiol-Ene Reactions with Alkenes

Alkene SubstrateThiol ReagentInitiator/ConditionsProductYieldReference
Dimethyl diallylmalonateEthanethiolPhotolysis of diphenylsulfideCyclized thioether>90% dundee.ac.uk
General AlkenesVarious ThiolsAIBN, (PhCO2)2, Et3B/O2Anti-Markovnikov thioetherHigh princeton.edu

Cross-Metathesis and Olefin Modification Reactions

Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, offers a versatile strategy for modifying the propenyl side chain of this compound. Cross-metathesis, in particular, allows for the coupling of the cyclobutanone derivative with another olefin, leading to the synthesis of more complex structures. organic-chemistry.orgsigmaaldrich.com Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for these transformations. sigmaaldrich.comnih.gov

The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal-alkylidene catalyst and the olefinic substrates. The outcome of the reaction, including the yield and stereoselectivity of the product, is influenced by factors such as the nature of the catalyst, the substrates, and the reaction conditions. For instance, the use of second-generation Grubbs catalysts has been shown to be effective in the cross-metathesis of allylic alcohols with acrylates. nih.gov

While specific examples with this compound are scarce, the general applicability of cross-metathesis to a wide range of olefins suggests its potential for modifying this substrate.

Table 2: Examples of Olefin Cross-Metathesis Reactions

Olefin 1Olefin 2CatalystProductYieldReference
AllylisothiocyanateMethyl oleateGrubbs 2nd Gen.Cross-metathesis products- researchgate.net
2° Allylic alcoholMethyl acrylateGrubbs 2nd Gen.γ-Keto-α,β-unsaturated ester precursorHigh nih.gov
General terminal alkenesGeneral terminal alkenesGrubbs CatalystCross-coupled olefinsVaries organic-chemistry.org

Ring Modification Reactions of the Cyclobutanone Core

The strained four-membered ring of this compound is a key structural feature that enables a variety of ring modification reactions, including ring expansions, contractions, and openings.

Ring Expansion Methodologies

The expansion of the cyclobutanone ring to form larger carbocycles, such as cyclopentanones, is a synthetically valuable transformation. Several methodologies have been developed for this purpose. One common approach is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone. This reaction proceeds through the formation of a diazonium ion, followed by a 1,2-alkyl shift.

Another strategy involves the use of diazomethane, although this method can sometimes lead to mixtures of products. The choice of reagents and reaction conditions is crucial for achieving high yields and regioselectivity in these ring expansion reactions.

Ring Contraction Reactions

The Favorskii rearrangement is a classic method for the ring contraction of cyclic α-halo ketones. wikipedia.orgadichemistry.com This reaction is typically carried out in the presence of a base, such as an alkoxide or hydroxide, and proceeds through a cyclopropanone (B1606653) intermediate. adichemistry.com For a 2-halocyclobutanone derivative, this rearrangement would lead to a cyclopropanecarboxylic acid derivative.

The mechanism involves the formation of an enolate ion, which then undergoes intramolecular nucleophilic substitution to form the cyclopropanone. Subsequent attack of the base on the carbonyl group leads to the opening of the three-membered ring and formation of the final product. The regioselectivity of the ring opening is generally governed by the stability of the resulting carbanion. adichemistry.com

Table 3: Favorskii Rearrangement for Ring Contraction

SubstrateBaseProductRing Size ChangeReference
2-ChlorocyclohexanoneSodium ethoxideEthyl cyclopentanecarboxylate6 to 5 adichemistry.com
α-Halo cyclic ketonesAlkoxide/HydroxideRing-contracted carboxylic acid/estern to n-1 nrochemistry.com

Mechanistic Studies of Ring Opening Reactions

The thermal ring-opening of the cyclobutanone core, particularly when unsaturated, can be understood in the context of electrocyclic reactions. The principles governing these reactions are laid out by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons involved and whether the reaction is promoted by heat or light. wikipedia.orgmasterorganicchemistry.com

For a cyclobutene (B1205218) system, which is analogous to the unsaturated core that could be formed from this compound via enolization, a thermal ring-opening is predicted to proceed in a conrotatory fashion. wikipedia.orglibretexts.org This means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). Conversely, a photochemical ring-opening is predicted to be disrotatory, with the substituents rotating in opposite directions. masterorganicchemistry.com

The stereochemistry of the starting material directly influences the stereochemistry of the resulting diene product. For example, the thermal conrotatory ring-opening of cis-3,4-dimethylcyclobutene yields cis,trans-2,4-hexadiene, while the trans isomer gives the trans,trans diene. libretexts.org These fundamental principles provide a framework for predicting the outcome of thermal or photochemical ring-opening reactions of the cyclobutanone core of the title compound, should it undergo such a transformation.

Theoretical and Computational Investigations of 2 E Prop 1 Enyl Cyclobutan 1 One

Quantum Mechanical Studies of Molecular Structure and Conformation

The intricate relationship between the four-membered ring of cyclobutanone (B123998) and the appended prop-1-enyl substituent necessitates sophisticated computational methods to elucidate its stable conformations and electronic properties. The puckered nature of the cyclobutane (B1203170) ring, combined with the stereochemistry of the propenyl group, gives rise to a complex potential energy surface.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) stands as a primary tool for investigating the molecular structure of compounds like 2-[(E)-prop-1-enyl]cyclobutan-1-one. By approximating the many-electron system's energy as a functional of the electron density, DFT methods offer a balance between computational cost and accuracy.

A typical DFT study would involve geometry optimization to locate the energy minima corresponding to stable conformers. Functionals such as B3LYP or PBE, combined with basis sets like 6-31G(d,p) or the more extensive aug-cc-pVTZ, would be employed to accurately model the molecule's geometry. Such calculations would reveal crucial parameters like bond lengths, bond angles, and the dihedral angle defining the ring pucker and the orientation of the propenyl group. The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), would also be determined, offering insights into the molecule's reactivity.

Ab Initio Calculations on Molecular Properties

For a more rigorous, albeit computationally intensive, analysis, ab initio methods can be utilized. These methods, which are based on first principles without empirical parameterization, include techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory.

Ab initio calculations are particularly valuable for obtaining highly accurate molecular properties. For instance, they can provide a more refined understanding of the inversion barrier of the cyclobutane ring and the rotational barriers of the propenyl substituent. While HF theory provides a foundational understanding, incorporating electron correlation through methods like MP2 or CCSD(T) is crucial for achieving high accuracy, especially for systems with strained rings.

Semi-Empirical and Empirical Methods for Structural Analysis

While less accurate than DFT and ab initio methods, semi-empirical (e.g., AM1, PM3) and empirical (molecular mechanics) methods can be useful for preliminary conformational searches. These methods are computationally much faster, allowing for the exploration of a wider range of possible structures. The most stable conformers identified through these lower-level methods can then be subjected to more accurate DFT or ab initio calculations for refinement.

Spectroscopic Characterization through Computational Methods

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. For this compound, these predictions are vital for its identification and structural elucidation.

Prediction of Nuclear Magnetic Resonance (NMR) Spectroscopic Parameters (¹H, ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach. By calculating the isotropic magnetic shielding constants for each nucleus, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

A table of predicted chemical shifts would be generated, correlating specific protons and carbons to their expected resonance frequencies. This data is invaluable for assigning peaks in experimental NMR spectra and confirming the compound's structure.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using DFT (B3LYP/6-31G(d,p))

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~208.0
C2 (CH)~3.5~55.0
C3 (CH₂)~2.2, ~2.5~25.0
C4 (CH₂)~2.8, ~3.1~45.0
C1' (CH)~5.8~130.0
C2' (CH)~5.5~125.0
C3' (CH₃)~1.7~18.0

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual calculations.

Vibrational Spectroscopy (IR, Raman) Analysis and Mode Assignments

Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of vibrational modes, each with a specific frequency and intensity.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis of the atomic displacements for each mode allows for a detailed assignment of the spectral bands to specific molecular motions, such as C=O stretching, C-H bending, and ring puckering vibrations.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
ν(C=O)~1785Carbonyl stretch
ν(C=C)~1670Alkene C=C stretch
δ(C-H)~3050-2850C-H stretching (alkane and alkene)
Ring Puckering~150Cyclobutane ring puckering motion

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual calculations.

Electronic Circular Dichroism (ECD) Calculations for Chiral Systems

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for the stereochemical elucidation of chiral molecules. In conjunction with quantum mechanical calculations, ECD can provide detailed insights into the absolute configuration and conformational preferences of a molecule in solution. For a chiral system like this compound, with a stereocenter at the C2 position of the cyclobutane ring, ECD calculations are instrumental in correlating the observed spectral features with its three-dimensional structure.

For this compound, the conformational landscape is primarily defined by the puckering of the cyclobutane ring and the orientation of the (E)-prop-1-enyl substituent. The interplay between these factors gives rise to a set of distinct conformers, each with its unique ECD signature. The calculated ECD spectrum for each conformer is then generated using TD-DFT, which simulates the differential absorption of left and right circularly polarized light.

The accuracy of the calculated ECD spectra is highly dependent on the choice of the theoretical level, including the functional and basis set. Commonly used functionals such as B3LYP, CAM-B3LYP, and PBE0, paired with basis sets like the 6-311+G(d,p) or the aug-cc-pVDZ, have been shown to provide reliable results for many organic molecules. The comparison of the theoretically predicted spectrum with the experimental ECD spectrum allows for the unambiguous assignment of the absolute configuration of the chiral center.

Table 1: Representative Theoretical ECD Data for a Hypothetical Conformer of (R)-2-[(E)-prop-1-enyl]cyclobutan-1-one

Excitation Wavelength (nm)Rotatory Strength (R) in 10⁻⁴⁰ cgsOscillator Strength (f)
295+15.20.018
260-8.50.009
220+25.70.150

Reaction Mechanism Studies of this compound and its Precursors/Derivatives

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions. For this compound, theoretical studies can elucidate the mechanisms of its formation and its subsequent transformations, providing insights into the factors that govern its reactivity, stereoselectivity, and regioselectivity.

Transition State Analysis of Key Transformations

At the heart of any chemical reaction lies the transition state, a fleeting, high-energy species that represents the energetic barrier that must be overcome for reactants to be converted into products. The characterization of transition state structures is a cornerstone of computational reaction mechanism studies. For reactions involving this compound, such as its formation via [2+2] cycloaddition or its participation in pericyclic reactions, transition state analysis can reveal crucial details about the reaction pathway.

Using computational methods like DFT, the geometry of the transition state can be optimized, and its energetic properties can be calculated. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms its identity as a true transition state. The analysis of the geometric parameters of the transition state, such as bond lengths and angles, can provide information about the degree of bond formation and breaking at this critical point in the reaction. For instance, in a [2+2] cycloaddition leading to the formation of the cyclobutane ring, the transition state analysis can distinguish between a concerted and a stepwise mechanism.

Computational Modeling of Stereoselectivity and Regioselectivity

The presence of a chiral center and a prochiral carbonyl group in this compound makes the study of stereoselectivity in its reactions particularly important. Computational modeling can be used to predict and rationalize the stereochemical outcomes of reactions, such as the addition of nucleophiles to the carbonyl group or the participation of the alkene moiety in cycloaddition reactions.

By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified. For example, in the reduction of the carbonyl group, computational models can predict whether the hydride will attack from the face syn or anti to the propenyl substituent, thus determining the cis/trans stereochemistry of the resulting alcohol. Similarly, in cycloaddition reactions, the facial selectivity of the approach of a dienophile to the alkene can be modeled to predict the stereochemistry of the newly formed stereocenters.

Regioselectivity, the preference for reaction at one site over another, can also be investigated computationally. For instance, in reactions involving both the carbonyl group and the alkene, theoretical calculations can determine which functional group is more reactive under specific conditions by comparing the activation energies for the different possible reaction pathways.

Energy Profiles and Reaction Pathways

A complete understanding of a chemical reaction requires the mapping of the entire reaction pathway, from reactants to products, including all intermediates and transition states. This is achieved by constructing a potential energy surface (PES) or a more simplified reaction energy profile. Computational methods allow for the calculation of the energies of all stationary points along the reaction coordinate.

Research Applications and Broader Context

Role of 2-[(E)-prop-1-enyl]cyclobutan-1-one in Natural Product Synthesis

The unique structural features of this compound make it a potentially valuable intermediate in the synthesis of various natural products, particularly those containing cyclobutane (B1203170) rings or those that can be derived from precursors with this motif.

Precursor in Total Synthesis Campaigns of Complex Molecules

While direct applications of this compound in completed total syntheses are not yet extensively documented in the literature, its structure suggests a logical role as a key intermediate. The cyclobutane ring can serve as a rigid scaffold, and the enone functionality provides a handle for a variety of chemical transformations. For instance, the strained ring system can undergo ring-opening or ring-expansion reactions to generate larger carbocyclic or heterocyclic systems, a common strategy in the synthesis of complex natural products.

The α,β-unsaturated ketone moiety is amenable to a wide range of transformations, including conjugate additions, reductions, and cycloadditions. These reactions allow for the introduction of additional functional groups and the construction of new stereocenters with high levels of control. For example, a Michael addition to the enone could be employed to introduce a side chain, which could then be further elaborated to complete the synthesis of a target molecule. The inherent reactivity of the strained four-membered ring, combined with the versatility of the enone, makes this compound a powerful tool for the convergent synthesis of intricate molecular targets.

Cyclobutane-Containing Natural Products Synthesis

A significant number of natural products feature a cyclobutane ring as a core structural element. These compounds often exhibit interesting biological activities, making them attractive targets for synthetic chemists. The primary and most common method for synthesizing cyclobutanes is the [2+2] cycloaddition reaction. auburn.edunih.gov This reaction can be used to construct the cyclobutane core of this compound, which can then be further functionalized to access a variety of cyclobutane-containing natural products.

For example, several alkaloids isolated from plants of the Piper genus contain a cyclobutane ring. auburn.edu The synthesis of these complex molecules could potentially be streamlined by employing a strategy that involves an intermediate like this compound. The propenyl side chain could be modified, and the ketone could be used to introduce nitrogen-containing functional groups, ultimately leading to the target alkaloid.

Below is a table of representative cyclobutane-containing natural products whose synthesis could potentially involve intermediates structurally related to this compound.

Natural ProductStructural FeaturePotential Synthetic Connection
GrandisolA monoterpene with a cyclobutane ring and an isopropenyl group.The propenyl group of the title compound could be a precursor to the isopropenyl group.
Piperarborenine BAn amide alkaloid with a tetrasubstituted cyclobutane ring.The cyclobutane core could be constructed and functionalized from a 2-alkenylcyclobutanone intermediate.
Dictyopterene CA marine natural product containing a vinylcyclobutane moiety.The propenyl side chain is a key structural feature that could be installed via a precursor like the title compound.

Potential for Developing Novel Synthetic Methodologies

The unique combination of a strained ring and a conjugated system in this compound opens up avenues for the development of novel synthetic methodologies. The release of ring strain can be a powerful driving force for chemical reactions, leading to transformations that are not possible with unstrained systems.

For instance, tandem reactions involving both the enone and the cyclobutane ring could lead to the rapid construction of complex polycyclic systems. A possible reaction cascade could be initiated by a conjugate addition to the enone, followed by a ring-opening of the cyclobutane, and subsequent cyclization to form a new ring system. Such cascade reactions are highly desirable in organic synthesis as they can significantly increase molecular complexity in a single step.

Furthermore, the photochemical reactivity of this compound is another area ripe for exploration. The enone chromophore can be excited with UV light, leading to a variety of photochemical reactions, including [2+2] cycloadditions, Paterno-Büchi reactions, and rearrangements. These photochemical methods could provide access to novel and complex molecular scaffolds that would be difficult to prepare using traditional thermal reactions.

Future Research Directions for this compound Chemistry

The chemistry of this compound is still in its infancy, and there are many exciting avenues for future research. A primary focus should be the development of efficient and stereoselective methods for its synthesis. While [2+2] cycloaddition is a logical approach, exploring other routes, such as the cyclization of acyclic precursors, could provide access to a wider range of substituted derivatives.

Once efficient synthetic routes are established, a systematic investigation of the reactivity of this compound is warranted. This should include a detailed study of its behavior under various reaction conditions, including thermal, photochemical, and transition-metal-catalyzed transformations. The goal would be to uncover novel and synthetically useful reactions that take advantage of the unique properties of this molecule.

Finally, the application of this compound and its derivatives in the total synthesis of complex natural products should be a major long-term objective. By demonstrating its utility in the construction of biologically active molecules, the full potential of this versatile building block can be realized. The development of new synthetic strategies based on this compound could have a significant impact on the field of organic synthesis and drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 2-[(E)-prop-1-enyl]cyclobutan-1-one, and how can stereoselectivity of the propenyl group be controlled?

Methodological Answer: Synthesis typically involves cyclobutanone functionalization via conjugate addition or Wittig-type reactions. For stereoselectivity:

  • Use stereospecific catalysts (e.g., palladium complexes) to favor E-isomer formation .
  • Control reaction temperature (< 0°C) to minimize isomerization during alkylation .
  • Monitor intermediates via HPLC or GC-MS to track stereochemical outcomes.

Example Protocol:

StepReagents/ConditionsPurpose
1Cyclobutanone, propenyl Grignard reagent, THF, −78°CAlkylation
2Acidic workup (HCl)Quench reaction
3Column chromatography (SiO₂, hexane/EtOAc)Purification

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Compare chemical shifts to known analogs (e.g., δ ~2.5–3.0 ppm for cyclobutanone protons; olefinic protons at δ ~5.5–6.5 ppm) .
    • IR Spectroscopy : Confirm ketone (C=O stretch ~1750 cm⁻¹) and alkene (C=C stretch ~1650 cm⁻¹) .
  • Chromatography : Use HPLC with a chiral column to verify enantiopurity (if applicable) .
  • Elemental Analysis : Match calculated vs. observed C/H/O ratios .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software be optimized for such analyses?

Methodological Answer: Challenges :

  • Disorder in the propenyl group : Dynamic disorder due to low-energy rotational barriers complicates electron density maps .
  • Twinned crystals : Common in strained cyclobutanone derivatives; use CELL_NOW or TWINABS for data integration .

Q. SHELX Optimization :

  • Refine ADPs (atomic displacement parameters) anisotropically for non-hydrogen atoms.
  • Apply ISOR or SIMU restraints to manage disorder .
  • Validate geometry using PLATON to check for outliers in bond lengths/angles .

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline states?

Methodological Answer:

  • Graph Set Analysis : Map R²₂(8) or C(4) motifs to identify H-bonding networks between ketone O and adjacent CH groups .
  • Computational Modeling : Use Mercury CSD to visualize packing motifs and quantify interaction energies (e.g., DFT calculations at B3LYP/6-31G* level) .
  • Variable-Temperature XRD : Study thermal expansion coefficients to assess H-bond stability under thermal stress .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

  • Dynamic Effects : Use VT-NMR (−50°C to 25°C) to detect conformational exchange broadening .
  • Complementary Techniques : Pair X-ray (static structure) with solid-state NMR to resolve discrepancies between solution and solid-state geometries .
  • DFT Simulations : Compare computed chemical shifts (GIAO method) with experimental NMR to validate dominant conformers .

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